N~1~-(4-isopropylphenyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide
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Overview
Description
N~1~-(4-isopropylphenyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-isopropylphenyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzotriazinyl Moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Isopropylphenyl Group: This step involves the substitution of a suitable intermediate with an isopropylphenyl group.
Final Coupling Reaction: The final step involves coupling the benzotriazinyl intermediate with the isopropylphenyl intermediate to form the desired compound.
Industrial Production Methods
Industrial production of N1-(4-isopropylphenyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-isopropylphenyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N~1~-(4-isopropylphenyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(4-isopropylphenyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-hydroxyphenyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide
- N~1~-(4-methylphenyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide
Uniqueness
N~1~-(4-isopropylphenyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is unique due to the presence of the isopropylphenyl group, which imparts distinct chemical properties and potential applications compared to its analogs. This uniqueness can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C18H18N4O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C18H18N4O2/c1-12(2)13-7-9-14(10-8-13)19-17(23)11-22-18(24)15-5-3-4-6-16(15)20-21-22/h3-10,12H,11H2,1-2H3,(H,19,23) |
InChI Key |
LUUUKHWFWFMHTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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